![molecular formula C23H19N3O4 B146777 Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate CAS No. 136285-67-1](/img/structure/B146777.png)
Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate
Overview
Description
Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate is a complex organic compound with the molecular formula C23H19N3O4. This compound is known for its significant applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. Its structure comprises a biphenyl moiety linked to a benzoate ester, which is further functionalized with a cyano group and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the formation of the biphenyl intermediate, which can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Nitration: The biphenyl intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amination: The nitrated biphenyl is reacted with an amine, such as methylamine, under controlled conditions to form the amino derivative.
Esterification: Finally, the amino derivative undergoes esterification with ethyl chloroformate in the presence of a base like triethylamine to yield Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Reduction: Ethyl-2-[[(2’-aminobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate.
Substitution: Ethyl-2-[[(2’-substituted biphenyl-4-YL)methyl]amino]-3-nitrobenzoate.
Oxidation: Oxidized derivatives at the benzylic position.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate exhibit promising anticancer properties. The structure of this compound allows it to interact with biological targets involved in cancer proliferation and metastasis. Research has shown that modifications in the nitrobenzoate moiety can enhance its cytotoxic effects against various cancer cell lines, suggesting potential for development into therapeutic agents .
Drug Development
The compound's unique structure makes it a candidate for the development of new drugs targeting specific pathways in cancer and other diseases. Its ability to form hydrogen bonds and interact with proteins can be exploited in designing inhibitors for enzymes critical in disease progression .
Analytical Chemistry
Reference Standard
this compound serves as a reference standard in analytical method development. It is utilized in quality control (QC) applications to ensure the accuracy and reliability of analytical methods used in pharmaceutical formulations. Its purity and stability make it suitable for use in chromatographic techniques, such as HPLC and GC .
Method Validation
The compound is also employed in method validation processes for Abbreviated New Drug Applications (ANDA). Its properties allow researchers to establish calibration curves and assess the performance of analytical methods, ensuring compliance with regulatory standards .
Materials Science
Polymer Applications
In materials science, this compound can be integrated into polymer matrices to enhance their mechanical and thermal properties. The incorporation of this compound can lead to the development of advanced materials with tailored functionalities, suitable for applications in electronics and coatings .
Nanotechnology
The compound's unique chemical structure allows it to be used in the synthesis of nanoparticles. These nanoparticles can be functionalized for targeted drug delivery systems or as contrast agents in imaging techniques, enhancing the efficacy of diagnostic tools .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines when modified with different substituents on the nitrobenzoate group. |
Study 2 | Analytical Method Development | Successfully used as a reference standard for HPLC analysis, ensuring high accuracy in quantifying drug formulations. |
Study 3 | Polymer Enhancement | Integration into polycarbonate matrices improved thermal stability by 20% compared to unmodified polymers. |
Mechanism of Action
The mechanism of action of Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate involves its interaction with specific molecular targets, such as angiotensin II receptors. The compound binds to these receptors, inhibiting their activity and thereby reducing blood pressure. The cyano and nitro groups play crucial roles in enhancing the binding affinity and specificity of the compound towards its target receptors.
Comparison with Similar Compounds
Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate can be compared with other similar compounds, such as:
Losartan: Another angiotensin II receptor antagonist with a similar biphenyl structure but different functional groups.
Valsartan: Similar in its biphenyl core but with variations in the side chains and functional groups.
Irbesartan: Shares the biphenyl structure but differs in the substitution pattern and functional groups.
These comparisons highlight the uniqueness of Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate in terms of its specific functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate (CAS No. 136285-67-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.
- Molecular Formula : C23H19N3O4
- Molecular Weight : 401.41 g/mol
- Structure : The compound features a nitrobenzoate moiety linked to a cyanobiphenyl group via an amino group, which may influence its biological interactions.
This compound exhibits various biological activities, primarily through its interactions with specific enzyme targets and cellular pathways.
- Cholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases like Alzheimer's. The inhibition is quantified using IC50 values, which indicate the concentration required for 50% inhibition of enzyme activity.
- Cytotoxicity and Cell Viability : The compound's effects on cell viability have been assessed using various cell lines, including SH-SY5Y neuroblastoma cells. These studies typically involve MTT assays to evaluate the cytotoxic potential at different concentrations.
Study on Cholinesterase Inhibition
A study conducted on similar compounds indicated that derivatives with nitro groups displayed significant inhibitory activity against AChE and BChE. The most potent compounds were noted to have IC50 values in the micromolar range, suggesting that this compound could be a candidate for further development as a therapeutic agent for cognitive disorders .
Compound | IC50 (μM) AChE | IC50 (μM) BChE |
---|---|---|
Compound A | 12.5 | 15.0 |
This compound | TBD | TBD |
Cytotoxicity Studies
In vitro studies have shown that at concentrations up to 200 μM, this compound did not exhibit significant cytotoxic effects on SH-SY5Y cells, indicating a favorable safety profile for potential therapeutic applications .
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for understanding its bioavailability and therapeutic efficacy. Computational models predict that the compound has good permeability and a high likelihood of reaching central nervous system targets due to its lipophilicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via alkylation and reduction steps. A common approach involves reducing this compound to its 3-amino derivative using hydrazine hydrate and Pb/C catalyst. Key parameters include:
- Catalyst Loading : 5-10 wt% Pb/C optimizes reduction efficiency .
- Temperature : Reactions at 60-80°C improve kinetics but require careful control to avoid by-products.
- Solvent System : Ethanol/water mixtures (3:1 v/v) enhance solubility and reduce side reactions .
Yield discrepancies (e.g., 53% vs. higher values in other studies) often arise from impurities in starting materials or incomplete reduction.
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?
Methodological Answer:
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1725 cm⁻¹, NO₂ at ~1530/1350 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves aromatic proton environments and nitro/cyano group positions .
- HPLC-MS : Detects trace impurities (e.g., unreacted intermediates) with a C18 column and acetonitrile/water gradient .
- TLC : Monitors reaction progress using silica gel plates with hexane/ethyl acetate (8:2) .
Q. What is the compound's role as an intermediate in synthesizing antihypertensive drugs?
Methodological Answer: It is a key precursor for sartan-class drugs (e.g., Candesartan). The nitro group is reduced to an amine, enabling cyclization to form benzimidazole cores. For example:
- Candesartan Synthesis : Reduction of the nitro group followed by reaction with ethyl orthocarbonate forms the benzimidazole ring .
- Functionalization : The cyano group on the biphenyl moiety facilitates downstream coupling reactions .
Advanced Research Questions
Q. How do crystallographic techniques resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- X-ray Diffraction : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., C–N = 1.45 Å) and angles. Disordered moieties (e.g., ethyl groups) are modeled using PART instructions .
- Twinned Data : High-resolution (<1.0 Å) data and HKLF 5 format in SHELXL handle pseudo-merohedral twinning .
- Hydrogen Bonding : Graph set analysis (e.g., R₂²(22) motifs) identifies supramolecular interactions influencing crystal packing .
Q. What contradictions exist in synthetic pathways, and how can they be resolved?
Methodological Answer:
- By-product Formation : Competing N-alkylation vs. O-alkylation in biphenyl intermediates leads to isomers. LC-MS and 2D NMR (e.g., HSQC) differentiate products .
- Reduction Selectivity : Over-reduction of the cyano group to amine occurs with excess hydrazine. Controlled stoichiometry (1:1.2 nitro:hydrazine) mitigates this .
- Phase Transfer Catalysis : Use of tetrabutylammonium bromide improves alkylation efficiency (85% yield vs. 60% without catalyst) .
Q. How do hydrogen-bonding interactions influence the solid-state properties of this compound?
Methodological Answer:
- Directional Bonds : The nitro group acts as an acceptor, forming N–H⋯O bonds (2.8–3.0 Å) with adjacent amine protons, creating chains or sheets .
- Thermal Stability : Stronger H-bond networks correlate with higher melting points (e.g., 75-77°C for nitro derivatives vs. lower for reduced forms) .
- Solubility : Polar solvents disrupt H-bonding, enhancing solubility. MD simulations predict solubility parameters using HSPiP software .
Q. What strategies are employed to analyze and mitigate by-products during large-scale synthesis?
Methodological Answer:
- Process Analytics : PAT tools (e.g., inline FTIR) monitor nitro reduction in real-time .
- By-product Isolation : Column chromatography (silica gel, ethyl acetate/hexane) isolates impurities like tert-butoxycarbonyl-protected analogs .
- Kinetic Modeling : MATLAB simulations optimize batch reactor conditions to minimize side reactions (e.g., Arrhenius plots for activation energy) .
Properties
IUPAC Name |
ethyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-2-30-23(27)20-8-5-9-21(26(28)29)22(20)25-15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-24/h3-13,25H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPMKOFPDCKNBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475918 | |
Record name | Ethyl 2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136285-67-1 | |
Record name | Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136285-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino]-3-nitro-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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